molecular formula C18H12N6 B12180826 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12180826
M. Wt: 312.3 g/mol
InChI Key: BTAJOXUREFILFP-UHFFFAOYSA-N
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Description

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore, particularly in the development of adenosine receptor antagonists and CDK2 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated, catalyst-free conditions . Another method involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are often derivatives with enhanced biological activity, such as more potent adenosine receptor antagonists or CDK2 inhibitors .

Scientific Research Applications

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This leads to cell cycle arrest and apoptosis in cancer cells . As an adenosine receptor antagonist, it binds to the A2A receptor, blocking its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its dual activity as both a CDK2 inhibitor and an adenosine receptor antagonist. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H12N6

Molecular Weight

312.3 g/mol

IUPAC Name

4,10-diphenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H12N6/c1-3-7-13(8-4-1)16-21-18-15-11-20-24(14-9-5-2-6-10-14)17(15)19-12-23(18)22-16/h1-12H

InChI Key

BTAJOXUREFILFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

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